![molecular formula C23H34N2O2 B5671134 2-ethyl-4-phenyl-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5671134.png)
2-ethyl-4-phenyl-9-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,9-diazaspiro[5.5]undecane
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Overview
Description
The diazaspiro[5.5]undecane scaffold is a significant structural motif found in various synthetic and naturally occurring molecules. It is known for its pharmaceutical and biological activities, which have been the focus of synthetic efforts to explore its potential in various applications. The specific compound mentioned involves a complex spirocyclic system, indicative of the synthetic challenges and the unique properties such structures offer.
Synthesis Analysis
The synthesis of 3,9-diazaspiro[5.5]undecane derivatives is typically achieved through intramolecular spirocyclization processes. A method involves the in situ activation of a pyridine ring, followed by intramolecular addition of an attached β-dicarbonyl nucleophile, demonstrating the complexity and precision required in synthesizing such structures (Parameswarappa & Pigge, 2011). Furthermore, stereoselective synthesis has been developed to produce diazaspiro[5.5]undecane derivatives, highlighting the importance of controlling stereochemistry in these compounds (Islam et al., 2017).
Molecular Structure Analysis
Molecular structure analysis of diazaspiro[5.5]undecane derivatives often employs NMR and X-ray crystallography techniques. These methods have elucidated the preferential chair conformation of the cyclohexanone unit in these spirocycles and have detailed the intermolecular interactions that influence crystal packing (Zhou et al., 2001).
Chemical Reactions and Properties
Spirocyclic diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, underlining their versatility as synthetic intermediates. The ability to undergo reactions such as Michael addition and cyclization highlights their reactivity and the potential to introduce functional diversity into the spirocyclic framework (Aggarwal et al., 2014).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystallinity, are crucial for their application in material science and drug design. Their unique structural features contribute to diverse physical properties, which can be tailored through synthetic modifications.
Chemical Properties Analysis
The chemical properties of diazaspiro[5.5]undecane derivatives, including their reactivity, stability, and interactions with other molecules, are essential for their utilization in various fields. Their potential as ligands in coordination chemistry, for instance, is an area of interest that underscores the importance of understanding their chemical behaviors (Cordes et al., 2013).
properties
IUPAC Name |
(2-ethyl-4-phenyl-2,9-diazaspiro[5.5]undecan-9-yl)-(oxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O2/c1-2-24-17-21(19-6-4-3-5-7-19)16-23(18-24)10-12-25(13-11-23)22(26)20-8-14-27-15-9-20/h3-7,20-21H,2,8-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDJEIMHFZDKHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC2(C1)CCN(CC2)C(=O)C3CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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